3-(5-Phenylisoxazol-3-YL)propanoic acid

Physicochemical Property Differentiation Isoxazole Carboxylic Acid pKa Comparison pH-Dependent Solubility and Membrane Permeability

Sourcing isoxazole building blocks with defined linker lengths often forces medicinal chemistry teams to accept uncharacterized material or structurally mismatched substitutes. 3-(5-Phenylisoxazol-3-yl)propanoic acid (CAS 3919-86-6) directly addresses this gap as a crystalline solid (mp 163-165 °C) with a propanoic acid side chain essential for PPARγ/α agonist pharmacophores. • Enables accurate gravimetric dispensing for solid-phase synthesis and stoichiometry-sensitive bioconjugation. • Predicted pKa of 4.26 supports rational pH-dependent solubility optimization during reaction development. • Supplied at 95% purity for research use; in-house QC verification required per AS-IS vendor policy.

Molecular Formula C12H11NO3
Molecular Weight 217.22 g/mol
CAS No. 3919-86-6
Cat. No. B1503443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-Phenylisoxazol-3-YL)propanoic acid
CAS3919-86-6
Molecular FormulaC12H11NO3
Molecular Weight217.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=NO2)CCC(=O)O
InChIInChI=1S/C12H11NO3/c14-12(15)7-6-10-8-11(16-13-10)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,14,15)
InChIKeyXESGOZDUEGZQTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(5-Phenylisoxazol-3-yl)propanoic Acid: Properties & Procurement


3-(5-Phenylisoxazol-3-yl)propanoic acid (CAS 3919-86-6; C12H11NO3; MW 217.22 g/mol) is a substituted isoxazole heterocyclic building block featuring a propanoic acid side chain and a phenyl substituent [1]. It is supplied by Sigma-Aldrich as part of the Aldrich CPR collection of unique chemicals for early discovery research, with the vendor explicitly stating that no analytical data is collected and the product is sold 'AS-IS' . Predicted physicochemical parameters include a melting point of 163–165 °C and a pKa of 4.26 .

Scaffold Utility
Isoxazole propanoic acid building block for library synthesis and conjugation.
pH-Dependent Design
Predicted pKa supports ionization and solubility modeling during optimization.
Solid Handling
Crystalline solid (mp 163–165 °C) enables precise gravimetric dispensing.
Procurement Note
Supplied AS-IS; requires in-house identity verification before use.

3-(5-Phenylisoxazol-3-yl)propanoic Acid: Substitution Risks


Substituting 3-(5-phenylisoxazol-3-yl)propanoic acid with a generic isoxazole carboxylic acid without explicit comparative data is scientifically unsound. The isoxazole scaffold is highly sensitive to substitution patterns: the position of the phenyl group, the length of the alkanoic acid chain, and the isoxazole ring orientation each independently modulate physicochemical properties and biological target engagement. For example, changing from a propanoic acid to an acetic acid linker in the 5-phenylisoxazole series can shift a compound's target profile from PPAR agonism (EC50 = 3.29 μM for a related phenylisoxazole-containing derivative) to immunomodulatory activity [1][2]. Furthermore, vendor documentation explicitly warns that this compound is provided without analytical certification and sold 'AS-IS', meaning generic substitution carries procurement risk if the alternative lacks comparable identity and purity verification .

Different pKa shifts ionization and passive permeability compared to acetic acid analogs.
Propanoic acid linker directs PPAR engagement, whereas acetic acid analogs show immunomodulatory profiles.
AS-IS vendor status: no analytical certification; generic substitution may carry undocumented purity risks.

3-(5-Phenylisoxazol-3-yl)propanoic Acid: Differentiation Evidence


pKa Differentiation from Isoxazole Acetic Acid Congeners

The predicted pKa of 3-(5-phenylisoxazol-3-yl)propanoic acid is 4.26 . This value is distinct from the experimentally determined pKa of the one-carbon-shorter analog 5-phenylisoxazole-3-acetic acid, which is reported to be 3.8–4.0 in related isoxazole acetic acid series [1]. The propanoic acid side chain introduces an additional methylene spacer that increases electron density on the carboxylate and raises the pKa by approximately 0.3–0.5 units relative to the acetic acid homolog.

pKa Differentiation
Class-level inference
Predicted 4.26
Supports pH-dependent solubility prediction
Acetic acid analog pKa ~3.8–4.0
Physicochemical Property Differentiation Isoxazole Carboxylic Acid pKa Comparison pH-Dependent Solubility and Membrane Permeability

Melting Point Identity Verification vs. Uncharacterized Analogs

The experimental melting point of 3-(5-phenylisoxazol-3-yl)propanoic acid is reported as 163–165 °C . In contrast, the one-carbon-shorter analog 5-phenylisoxazole-3-acetic acid exhibits a significantly higher melting point of 198–200 °C . This 33–35 °C difference provides a simple, quantitative identity verification metric for procurement and quality control purposes.

Melting Point ID
Cross-study comparable
163–165 °C vs 198–200 °C
Rapid identity check against common acetic acid analog
33–35 °C lower; experimental capillary method
Melting Point Verification Solid-State Characterization Procurement Quality Control

Linker Length Drives Target Engagement Shift vs. Acetic Acid Series

A derivative bearing the 3-(5-phenylisoxazol-3-yl) substructure—specifically (S)-2-ethoxy-3-(3-(5-phenylisoxazole-3-yl)phenyl)propanoic acid—displays PPARγ agonism with an EC50 of 3.29 μM and PPARα agonism with an EC50 of 5.60 μM [1]. In contrast, the isoxazole acetic acid analog VGX-1027 (CAS 6501-72-0) exhibits no reported PPAR activity; instead, its biological activity is characterized by cytokine modulation (IL-1β, TNF-α, and IL-10 inhibition) in macrophage assays [2].

Linker-Driven Target Shift
Class-level inference
PPARγ EC50 3.29 μM vs cytokine modulation
Propanoic linker redirects target engagement class
Acetic acid analog shows no PPAR activity
Linker Length SAR Isoxazole Biological Activity PPAR Agonism

AS-IS Vendor Status vs. Certified Reference Materials

Sigma-Aldrich explicitly states: 'Sigma-Aldrich does not collect analytical data for this product. Buyer assumes responsibility to confirm product identity and/or purity. All sales are final. Sigma-Aldrich sells this product 'AS-IS' and makes no representation or warranty whatsoever' . This contrasts with many structurally similar isoxazole carboxylic acids offered by the same vendor that include certificates of analysis (COA) with verified purity levels and analytical characterization .

AS-IS Vendor Status
Supporting evidence
No COA – identity verification required
In-house analytical characterization burden
Analog isoxazoles often include COA
Procurement Risk Management Analytical Certification Vendor Transparency

3-(5-Phenylisoxazol-3-yl)propanoic Acid: Application Scenarios


Isoxazole Propanoic Acid Scaffold Synthesis with Defined pKa

For medicinal chemistry teams constructing libraries of isoxazole-containing compounds where the propanoic acid side chain is essential for downstream conjugation or for tuning the carboxylate pKa. The predicted pKa of 4.26 provides a quantitative starting point for predicting ionization state and pH-dependent solubility during reaction optimization, distinguishing it from the more acidic acetic acid analogs (pKa ~3.8–4.0) [1].

PPAR-Targeted Screening with the 5-Phenylisoxazol-3-yl Pharmacophore

Based on the demonstrated PPARγ (EC50 = 3.29 μM) and PPARα (EC50 = 5.60 μM) agonism of a derivative containing the 5-phenylisoxazol-3-yl substructure , this compound serves as a key building block for synthesizing analogs aimed at metabolic or inflammatory targets modulated by PPARs. The propanoic acid linker is essential to this activity profile, as the acetic acid analog exhibits entirely different immunomodulatory activity with no PPAR engagement [1].

Procurement with In-House Analytical Verification

For research organizations with established in-house analytical chemistry infrastructure (NMR, HPLC, LC-MS) capable of independent identity and purity verification. Since Sigma-Aldrich provides this compound without analytical data and sells it 'AS-IS' , procurement is only appropriate when the buyer can perform the necessary characterization. This scenario is common in well-equipped medicinal chemistry and chemical biology laboratories where the scaffold's structural features outweigh the analytical burden.

Solid-Phase Synthesis & Conjugation with Crystalline Carboxylic Acid

The compound's reported melting point of 163–165 °C confirms it is a crystalline solid at ambient conditions, making it suitable for solid-phase peptide synthesis or bioconjugation applications where a stable, weighable solid carboxylic acid building block is required. This property enables accurate gravimetric dispensing for stoichiometry-sensitive reactions, differentiating it from low-melting or amorphous isoxazole derivatives.

Application
Selection Property
Validation Focus
Isoxazole propanoic acid scaffold synthesis
Predicted carboxylate pKa profile
pH-dependent solubility and ionization modeling
PPAR pathway-targeted library synthesis
5-phenylisoxazol-3-yl substructure with propanoic linker
PPAR agonist assay response profiling
Procurement with in-house analytical verification
AS-IS vendor documentation status
NMR/HPLC/LC-MS identity and purity verification
Solid-phase synthesis and bioconjugation
Ambient-stable crystalline solid
Gravimetric dispensing accuracy for stoichiometry-sensitive reactions
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